REACTION_CXSMILES
|
[Mg].[O-]CC.[Mg+2].[O-]CC.[C:9]([CH:12]1[CH2:17][CH2:16][O:15][C:13]1=[O:14])(=[O:11])[CH3:10].[F:18][C:19]1[CH:27]=[CH:26]C(C(Cl)=O)=[C:21]([N+:28]([O-:30])=[O:29])[CH:20]=1.FC1C=CC(C(O)=O)=C([N+]([O-])=O)C=1.S(Cl)(Cl)=O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(O)C>[F:18][C:19]1[CH:27]=[CH:26][C:10]([C:9]([CH:12]2[CH2:17][CH2:16][O:15][C:13]2=[O:14])=[O:11])=[C:21]([N+:28]([O-:30])=[O:29])[CH:20]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
33 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
magnesium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
84.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(=O)OCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)Cl)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
WAIT
|
Details
|
on standing for several minutes
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 30°-35° C for an additional 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
under cooling at 0°-5° C
|
Type
|
STIRRING
|
Details
|
After the resulting mixture was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added dropwise at 20°-25° C
|
Type
|
STIRRING
|
Details
|
stirred for an additional 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
under cooling with an ice-salt bath
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with portions of toluene
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and aqueous saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of cold 5% aqueous ammonium hydroxide solution
|
Type
|
WASH
|
Details
|
The combined aqueous ammonium hydroxide layer was washed with toluene
|
Type
|
ADDITION
|
Details
|
acidified by slow addition of 25% sulfuric acid
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)C2C(=O)OCC2)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.5 g | |
YIELD: PERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |